ethyl 5-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate
Description
The compound ethyl 5-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate is a heterocyclic molecule featuring a pyrrole core substituted with:
- An ethyl ester group at position 2.
- A methyl group at position 2.
- A phenyl group at position 3.
- A 3,4-dihydroisoquinoline-derived oxoacetyl moiety at position 4.
This structure combines aromatic (phenyl, pyrrole) and partially saturated (dihydroisoquinoline) systems, alongside electron-withdrawing (oxoacetyl) and electron-donating (methyl) substituents.
Properties
IUPAC Name |
ethyl 5-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoacetyl]-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-3-31-25(30)20-16(2)26-22(21(20)18-10-5-4-6-11-18)23(28)24(29)27-14-13-17-9-7-8-12-19(17)15-27/h4-12,26H,3,13-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSLWWPQIKVRNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)C(=O)C(=O)N3CCC4=CC=CC=C4C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity.
Formation of 3,4-dihydroisoquinoline: : This step involves the reduction of isoquinoline using a reducing agent such as lithium aluminum hydride (LiAlH4).
Acylation Reaction: : The 3,4-dihydroisoquinoline is then subjected to an acylation reaction with a suitable acyl chloride to form the 2-oxoacetyl derivative.
Pyrrole Ring Formation: : The intermediate is reacted with ethyl acetoacetate and ammonium acetate under reflux conditions to form the pyrrole ring.
Final Esterification: : The resulting compound undergoes esterification with ethanol in the presence of an acid catalyst to yield the final product.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process, with modifications to improve yield, efficiency, and cost-effectiveness. Continuous flow reactors and advanced purification techniques such as chromatography might be employed to handle large-scale production.
Chemical Reactions Analysis
Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl and pyrrole rings.
Reduction: : Reduction can occur at the keto group or the isoquinoline ring, depending on the reagents and conditions.
Substitution: : Electrophilic and nucleophilic substitution reactions can take place on the aromatic rings.
Oxidizing agents: : Potassium permanganate (KMnO4), chromic acid (H2CrO4).
Reducing agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: : Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products: The major products of these reactions vary depending on the conditions but may include:
Oxidized derivatives with additional oxygen-containing functional groups.
Reduced forms with saturated bonds.
Substituted products with halogen or hydroxyl groups on the aromatic rings.
Scientific Research Applications
Key Structural Features:
- Pyrrole Ring : Contributes to the compound's ability to interact with various enzymes and receptors.
- Dihydroisoquinoline : Known for neuroprotective and anti-inflammatory properties.
- Carboxylate Group : Enhances solubility and bioavailability.
Neuropharmacology
Research indicates that compounds similar to ethyl 5-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate exhibit neuroprotective effects. Studies have shown that derivatives can modulate neurotransmitter systems, particularly serotonin receptors, which are implicated in mood regulation and cognitive function .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. The presence of the dihydroisoquinoline structure has been linked to the inhibition of cancer cell proliferation through apoptosis induction in various cancer lines .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit pro-inflammatory cytokines. This could be particularly beneficial in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrrole derivatives. Key steps include:
- Formation of the Pyrrole Ring : Utilizing condensation reactions involving aldehydes and ketones.
- Dihydroisoquinoline Synthesis : Often achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
- Esters Formation : Final esterification to yield the desired ethyl ester derivative.
Case Study 1: Neuroprotective Effects
A study published in Pharmacology Research evaluated the neuroprotective effects of similar compounds on neuronal cell lines subjected to oxidative stress. Results indicated significant protection against cell death, attributed to the modulation of reactive oxygen species (ROS) levels .
Case Study 2: Anticancer Activity
In a study conducted on breast cancer cells, the compound demonstrated a dose-dependent reduction in cell viability, with mechanisms involving cell cycle arrest and apoptosis activation being elucidated through flow cytometry analysis .
Mechanism of Action
Mechanism: The mechanism by which this compound exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. Its structure allows for strong binding affinity and specificity, influencing biochemical pathways and cellular responses.
Molecular Targets and Pathways:Enzyme inhibition: : The compound can inhibit specific enzymes by mimicking natural substrates, blocking the active site.
Receptor modulation: : It may act as an agonist or antagonist at certain receptors, altering cellular signaling pathways.
Comparison with Similar Compounds
Table 1: Key Properties of Structurally Related Compounds
Key Observations:
Substituent Effects on Melting Points: The pyrazolo-pyrimidine derivative (227–230°C) exhibits a higher melting point than the pyrazole analog (190.9°C), likely due to increased rigidity from the fused pyrimidine ring and fluorophenyl substituents . The target compound’s melting point cannot be inferred but may depend on the dihydroisoquinoline moiety’s conformational flexibility.
Synthetic Yields:
- The pyrazole derivative’s 79% yield suggests efficient cyclization/condensation steps , whereas the pyrazolo-pyrimidine’s lower yield (46%) reflects challenges in Suzuki coupling, possibly due to steric hindrance from fluorinated groups . The target compound’s synthesis may face similar hurdles if transition-metal catalysis is involved.
The target compound’s oxoacetyl group may serve a similar role, while the dihydroisoquinoline could enhance solubility via basic nitrogen .
Spectroscopic and Computational Insights
IR/NMR Trends:
- The pyrazole derivative shows IR peaks at 2188 cm⁻¹ (C≡N) and 1700 cm⁻¹ (C=O), consistent with nitrile and carbonyl groups. The target compound’s oxoacetyl group would similarly exhibit strong C=O stretches near 1700 cm⁻¹.
- ¹H NMR data (e.g., δ 2.5 ppm for CH₃ in ) align with aliphatic protons in analogous methyl-substituted heterocycles.
Computational Modeling:
Crystallographic and Intermolecular Interactions
- Hydrogen-bonding patterns, critical for crystal packing, are influenced by substituents. The pyrazolo-pyrimidine’s fluorophenyl groups may engage in C–H···F interactions , while the target compound’s dihydroisoquinoline NH could form N–H···O hydrogen bonds with the oxoacetyl group, stabilizing its solid-state structure .
Biological Activity
Ethyl 5-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to detail the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrole core substituted with various functional groups, including a dihydroisoquinoline moiety. Its chemical formula is , and it possesses a molecular weight of approximately 368.44 g/mol. The structural complexity suggests potential interactions with biological targets.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit various pharmacological activities:
- Antioxidant Activity : Compounds containing pyrrole and isoquinoline structures are noted for their antioxidant properties, which can mitigate oxidative stress in biological systems .
- Neuroprotective Effects : Some studies suggest that derivatives of 3,4-dihydroisoquinoline may provide neuroprotective effects, potentially beneficial in conditions like Parkinson's disease . The specific compound may interact with dopaminergic pathways, enhancing neuronal survival.
- Anticancer Properties : Certain pyrrole-based compounds have shown promise as anticancer agents by inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction, leading to altered cellular responses.
- Receptor Interaction : Interaction with neurotransmitter receptors (e.g., dopamine receptors) could explain its neuroprotective effects.
- Modulation of Gene Expression : The compound might influence gene expression related to stress response and apoptosis.
Case Studies
Several studies have explored the biological effects of related compounds:
- Neuroprotection in Animal Models : A study demonstrated that a similar isoquinoline derivative significantly reduced neuronal death in a mouse model of Parkinson's disease by modulating oxidative stress pathways .
- Anticancer Activity : Research on related pyrrole compounds showed effective inhibition of cell proliferation in various cancer cell lines, suggesting a potential therapeutic role in oncology .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 368.44 g/mol |
| Antioxidant Activity | Yes |
| Neuroprotective Effects | Potentially beneficial |
| Anticancer Activity | Yes |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing ethyl 5-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate, and how can reaction yields be improved?
- Methodology : The compound’s synthesis likely involves multi-step reactions, including acylation of a pyrrole core (e.g., ethyl 3-methyl-1H-pyrrole-2-carboxylate) with activated carbonyl intermediates. For analogs, coupling reactions with isoquinoline-derived carbonyl chlorides (e.g., 8-isoquinolinecarbonyl chloride) under anhydrous conditions (e.g., DCM, TEA) yield 40–45% products . To improve yields:
- Optimize stoichiometry (e.g., 1.2–1.5 equivalents of acyl chloride).
- Use high-purity starting materials to minimize side reactions.
- Employ microwave-assisted synthesis for faster kinetics and reduced decomposition.
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- NMR : Use ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions (e.g., δ 12.52 ppm for NH protons in pyrrole derivatives) .
- Mass Spectrometry : ESI-MS (e.g., m/z 309–402 [M+1]) validates molecular weight .
- X-ray Crystallography : Resolve crystal structures via SHELX programs (e.g., SHELXL for refinement) to confirm stereochemistry and bond lengths (mean C–C bond: 0.005 Å accuracy) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., kinases). Parameterize the ligand with Gaussian09 (B3LYP/6-31G*) for charge distribution .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2.0 Å).
- Validate with experimental data (e.g., IC₅₀ assays) to resolve discrepancies between predicted and observed activity .
Q. What strategies address contradictions in crystallographic and spectroscopic data (e.g., unexpected bond angles or NMR splitting patterns)?
- Methodology :
- Crystallographic Validation : Check for disorder using PLATON; refine with SHELXL’s TWIN/BASF commands .
- NMR Reanalysis : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals. For example, unexpected splitting may arise from rotamers—variable-temperature NMR can confirm .
- Cross-reference with IR and Raman spectroscopy to validate functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced pharmacological properties?
- Methodology :
- Core Modifications : Replace the 3,4-dihydroisoquinoline moiety with tetrahydro-β-carboline to test π-π stacking efficiency .
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to modulate lipophilicity (clogP calculated via ChemAxon).
- In Vitro Screening : Prioritize analogs with >50% inhibition in enzyme assays (e.g., COX-2) and low cytotoxicity (CC₅₀ > 50 µM in HEK293 cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
